Regioisomeric Differentiation: [4,3-b] vs. [3,4-b] Pyrazolopyridine Scaffolds in Kinase Inhibitor Development
The [4,3-b] pyrazolopyridine regioisomer provides a distinct pharmacophore geometry compared to the [3,4-b] isomer. A scaffold morphing strategy demonstrated that transforming ALK5 inhibitors from a quinoline core to a pyrazolo[4,3-b]pyridine core resulted in significantly improved ADME properties, indicating the [4,3-b] orientation offers a favorable balance of potency and drug-likeness [1]. The parent compound 3-bromo-1H-pyrazolo[4,3-b]pyridine retains this privileged regioisomeric orientation, providing a validated starting point for kinase inhibitor SAR studies.
| Evidence Dimension | Regioisomeric orientation effect on ADME properties |
|---|---|
| Target Compound Data | [4,3-b] pyrazolopyridine scaffold (core orientation of 3-bromo-1H-pyrazolo[4,3-b]pyridine) |
| Comparator Or Baseline | [3,4-b] pyrazolopyridine scaffold |
| Quantified Difference | Scaffold morphing from quinoline to [4,3-b]pyrazolopyridine improved ADME properties; [4,3-b] series enabled development of potent ALK5 inhibitors with IC50 values as low as 5.0 nM [1] |
| Conditions | Structure-based drug design (SBDD) approach for ALK5 (activin receptor-like kinase 5) inhibitors |
Why This Matters
Procuring the [4,3-b] regioisomer ensures alignment with established kinase inhibitor pharmacophores and validated SAR, reducing the risk of investing in the less-characterized [3,4-b] series.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. View Source
